molecular formula C8H7NO3 B2823624 3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione CAS No. 1909308-71-9

3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione

Cat. No. B2823624
CAS RN: 1909308-71-9
M. Wt: 165.148
InChI Key: NUMIBJVKEGRLNK-UHFFFAOYSA-N
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Description

“3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione” is a chemical compound with the molecular formula C8H7NO3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione” consists of a pyrrole ring fused with a pyrano ring. The compound has a molecular weight of 165.15 .


Physical And Chemical Properties Analysis

“3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions may need to be determined experimentally.

Safety and Hazards

Based on the available data, it’s important to handle “3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione” with care. Safety information for a related compound, “1,3-Dimethyl-1H,4H,6H,7H-pyrano [4,3-b]pyrrole-4,6-dione”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for “3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione” could involve further studies on its synthesis, reactivity, and potential applications, particularly in the field of pharmaceuticals. As it is used for pharmaceutical testing , it may have potential therapeutic applications that could be explored in future research.

properties

IUPAC Name

3-methyl-1,7-dihydropyrano[4,3-b]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-4-3-9-5-2-6(10)12-8(11)7(4)5/h3,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMIBJVKEGRLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=O)OC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione

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